2-Butyl-4-methyl-benzimidazole chemical properties
2-Butyl-4-methyl-benzimidazole chemical properties
This technical guide provides a rigorous analysis of 2-Butyl-4-methyl-benzimidazole , a critical heterocyclic scaffold used in the synthesis of Angiotensin II receptor antagonists (sartans) and advanced materials engineering.
Chemical Class: 2,4-Disubstituted Benzimidazole
Primary Application: Pharmacophore for AT1 Receptor Antagonists; Copper Corrosion Inhibition
Molecular Formula:
Executive Summary & Structural Logic
2-Butyl-4-methyl-benzimidazole is not merely a passive intermediate; it is a regio-directing scaffold . Its utility stems from the interplay between the lipophilic butyl chain at the C2 position (which anchors the molecule in hydrophobic pockets of receptors like AT1) and the methyl group at the C4 position.
The "C4-Methyl Effect": The presence of a methyl group at position 4 breaks the symmetry of the benzimidazole ring. This introduces a critical challenge and opportunity in downstream functionalization: Regioselectivity .
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Steric Hindrance: The C4-methyl group sterically shields the N3 nitrogen.
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Tautomeric Bias: While the molecule exists in equilibrium between the 1H- and 3H-tautomers, subsequent alkylation reactions (e.g., adding a biphenyl tetrazole tail) will predominantly occur at the distal N1 position due to steric repulsion at N3.
Chemical Properties & Specifications
| Property | Specification / Value | Technical Note |
| Appearance | White to off-white crystalline powder | Oxidation of the methyl group can lead to yellowing. |
| Melting Point | 138°C – 142°C (Typical range) | Highly dependent on purity; isomers lower MP significantly. |
| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, DMF. | Poorly soluble in water; requires acidic pH for aqueous solubility. |
| pKa | ~5.6 (Conjugate Acid) | The imidazole ring is amphoteric. Protonation occurs at N3. |
| LogP | ~3.2 (Predicted) | High lipophilicity drives membrane permeability. |
Synthesis & Manufacturing Protocol
Objective: Synthesize 2-Butyl-4-methyl-benzimidazole with >98% purity, minimizing the formation of bis-benzimidazoles.
Reaction Logic
The synthesis relies on the Phillips Condensation mechanism, reacting a 1,2-diamine with a carboxylic acid. The choice of 2,3-diaminotoluene (rather than 3,4-) is non-negotiable to ensure the methyl group is at the 4-position (peri-position) rather than the 5-position.
Step-by-Step Protocol
Reagents:
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Substrate: 2,3-Diaminotoluene (1.0 eq)
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Reagent: Valeric Acid (Pentanoic acid) (1.2 eq)
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Catalyst/Solvent: Polyphosphoric Acid (PPA) or 4N HCl.
Workflow:
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Charging: In a glass-lined reactor, charge 2,3-diaminotoluene. Add Valeric acid.
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Acid Catalysis: Slowly add Polyphosphoric Acid (PPA) while stirring. Critical: PPA acts as both solvent and dehydrating agent.
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Cyclodehydration: Heat the mixture to 140°C - 150°C for 4–6 hours.
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Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the diamine spot.
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Quenching: Cool reaction mass to 80°C. Pour slowly into crushed ice/water mixture with vigorous stirring.
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Neutralization: Adjust pH to 8–9 using Ammonium Hydroxide (25%). The product will precipitate as a free base.
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Purification: Filter the crude solid. Recrystallize from Ethyl Acetate/Hexane or aqueous Ethanol to remove trace isomers.
Synthesis Pathway Visualization
Figure 1: Phillips Condensation pathway using PPA as a dehydrating agent to form the benzimidazole core.
Reactivity & Regioselectivity (The "N1 vs N3" Paradox)
For drug development professionals, the value of this molecule lies in its subsequent alkylation (e.g., coupling with 4'-(bromomethyl)-2-cyanobiphenyl).
The Challenge: The benzimidazole ring has two nitrogens.
Mechanism: Under basic conditions (e.g., K2CO3/DMF), the proton is removed to form an anion. The C4-methyl group exerts steric hindrance on the N3 lone pair. Consequently, electrophilic attack occurs preferentially at N1 .
Implication: If you require the 1,4-disubstituted isomer (common in Sartans), this scaffold naturally directs regioselectivity in your favor. If you require the 1,7-isomer (attack at N3), you must use protecting group strategies or alternative cyclization routes.
Regioselectivity Logic Diagram
Figure 2: Steric steering of alkylation. The C4-methyl group blocks N3, forcing incoming electrophiles to N1.
Analytical Characterization Standards
To validate the identity of 2-Butyl-4-methyl-benzimidazole, the following signals are diagnostic.
Proton NMR (DMSO-d6, 400 MHz)
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δ 0.92 (t, 3H): Terminal methyl of the butyl chain.
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δ 1.35 - 1.80 (m, 4H): Methylene protons of the butyl chain.
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δ 2.55 (s, 3H): Diagnostic Singlet for the C4-Methyl group. (Crucial for distinguishing from C5-methyl isomers).
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δ 2.85 (t, 2H): Methylene protons adjacent to the imidazole ring (C2 position).
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δ 6.9 - 7.4 (m, 3H): Aromatic protons (ABC pattern due to 1,2,3-trisubstituted benzene ring).
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δ 12.2 (br s, 1H): Imidazole N-H (exchangeable).
HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds/impurities).
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Retention Time: Expect elution later than unsubstituted benzimidazole due to the lipophilic butyl and methyl groups.
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Signal Word: Warning.
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Handling: Use a fume hood. The intermediate 2,3-diaminotoluene is toxic and potentially carcinogenic; ensure complete consumption during synthesis.
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Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl group to the aldehyde or carboxylic acid over long periods.
References
- European Patent Office. (1990). Substituted benzimidazoles as angiotensin II antagonists (EP0400835A1).
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National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][3] PubMed Central. [Link]
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Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles.[4][5][6][7][8][9][10] Organic-Chemistry.org. [Link]
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Royal Society of Chemistry. (2011). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. MedChemComm. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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